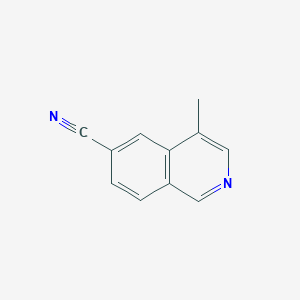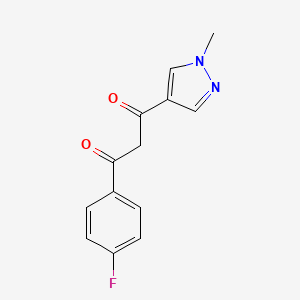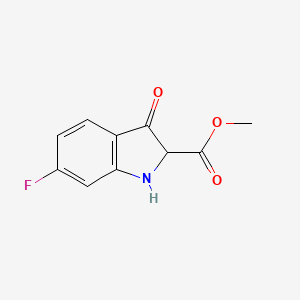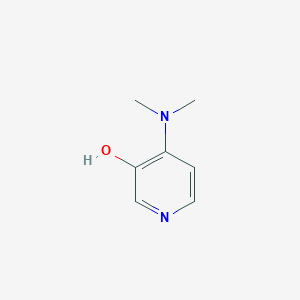
6-Chloro-2-phenylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9ClN2 It belongs to the class of aromatic amines and is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the nitration of 6-chloro-3-nitropyridine followed by reduction to yield the desired amine . The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors for the Suzuki-Miyaura coupling reaction. The process involves careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloro-2-phenylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Reduction: Products include primary or secondary amines.
科学的研究の応用
6-Chloro-2-phenylpyridin-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-2-phenylpyridin-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-3-phenylpyridin-2-amine: Similar structure but with different substitution pattern.
2-Chloro-6-phenylpyridin-3-amine: Another isomer with chlorine and phenyl groups at different positions.
Uniqueness
6-Chloro-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
6-chloro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChIキー |
ROZMLSRBZGNRNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
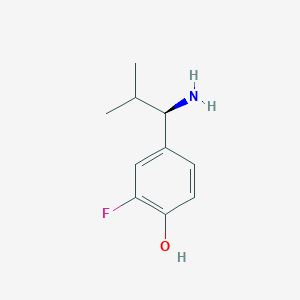
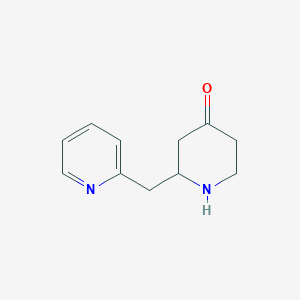
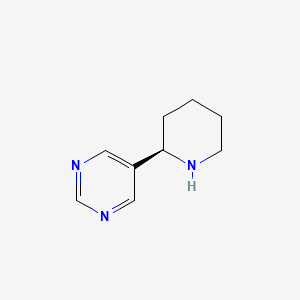
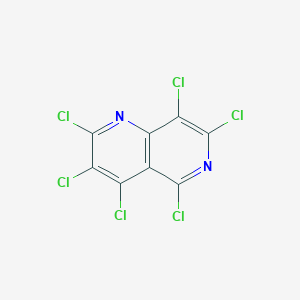
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
